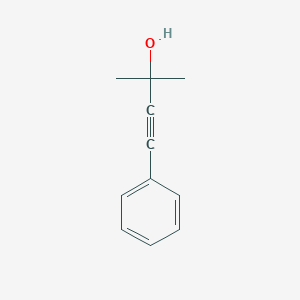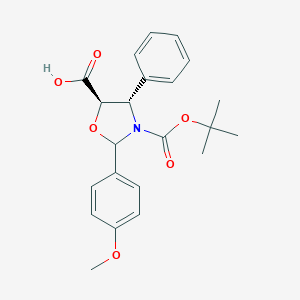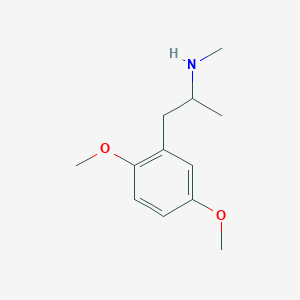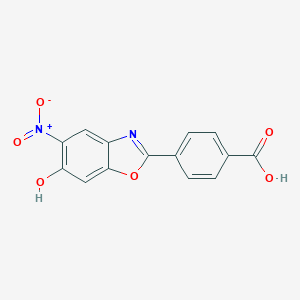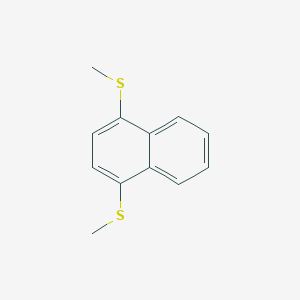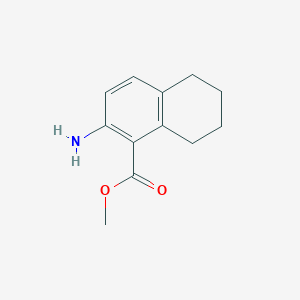
Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Descripción general
Descripción
Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate, also known as MTNC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MTNC is a derivative of naphthalene and has a tetrahydro structure that makes it an interesting molecule for researchers to investigate.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is not fully understood, but it is believed to be related to its ability to act as an electron acceptor. Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate has been shown to have a high electron affinity, which allows it to easily accept electrons from other molecules. This property makes it an excellent candidate for use in organic electronics, where electron transport is a critical factor.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it has low toxicity and does not cause significant adverse effects in laboratory animals. Further studies are needed to investigate the potential effects of Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is its excellent electron-transporting properties, which make it a promising candidate for use in organic electronics. However, the synthesis process of Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is complex and requires multiple steps, which can make it difficult to produce in large quantities. Additionally, the yield of the synthesis process is relatively low, which can make it expensive to produce.
Direcciones Futuras
There are several future directions for research on Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate. One area of interest is the development of new synthetic routes that can improve the yield and scalability of the synthesis process. Another area of research is the investigation of the potential applications of Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate in organic electronics, including OLEDs and OFETs. Additionally, further studies are needed to investigate the potential biochemical and physiological effects of Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate and its derivatives. Overall, Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is a promising compound that has the potential to make significant contributions to the field of organic electronics and beyond.
Aplicaciones Científicas De Investigación
Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of organic electronics. Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate has been shown to have excellent electron-transporting properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate has also been investigated as a potential building block for the synthesis of new organic materials with interesting optical and electronic properties.
Propiedades
Número CAS |
132734-41-9 |
|---|---|
Nombre del producto |
Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate |
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h6-7H,2-5,13H2,1H3 |
Clave InChI |
LDYCAHXKKKWYHW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC2=C1CCCC2)N |
SMILES canónico |
COC(=O)C1=C(C=CC2=C1CCCC2)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


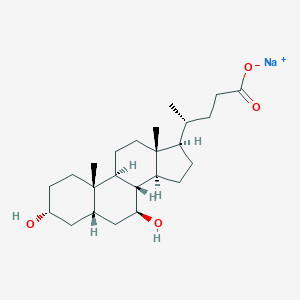
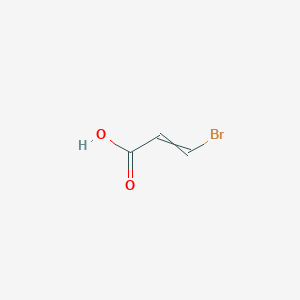
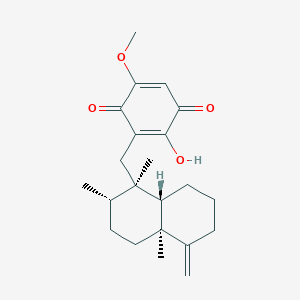
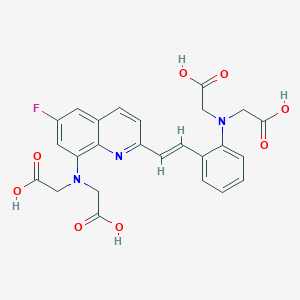
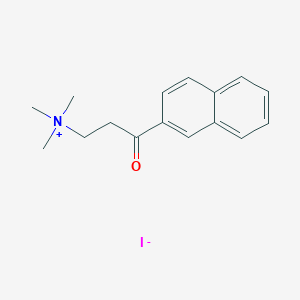
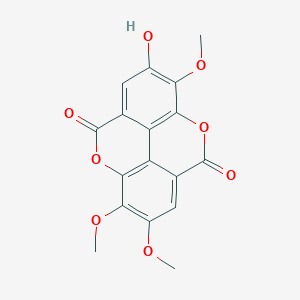
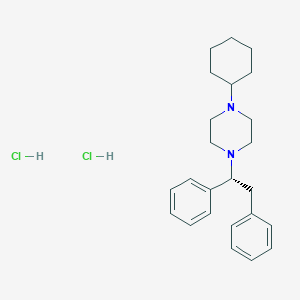

![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)
